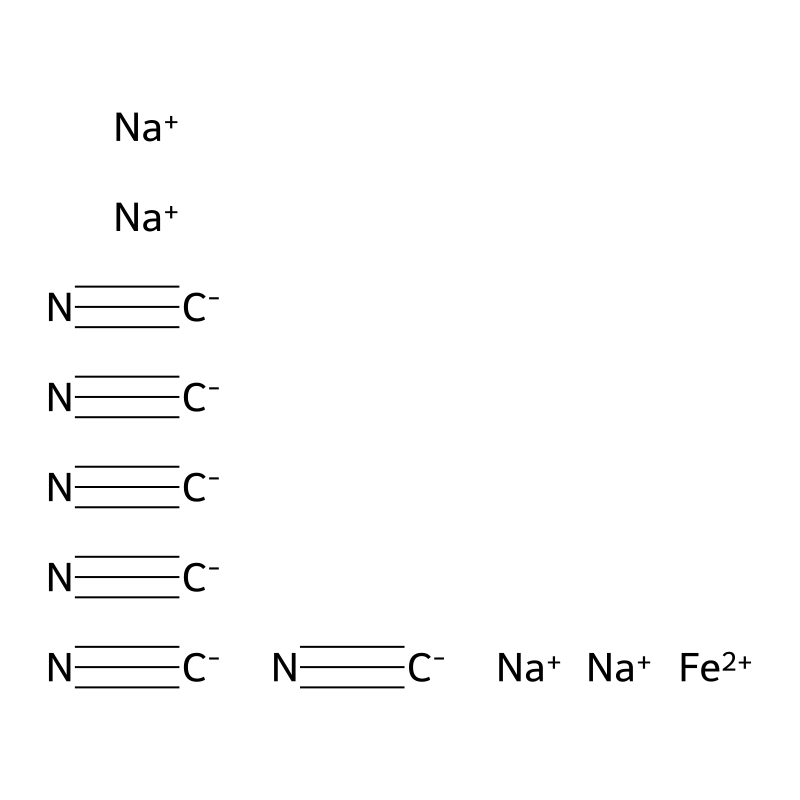Sodium ferrocyanide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Heavy Metal Removal
One significant application of sodium ferrocyanide is in the removal of heavy metals from water and wastewater. The ferrocyanide ion (Fe(CN)6)^4- has a high affinity for certain metal cations, forming insoluble precipitates. This property allows researchers to selectively remove contaminants like copper, zinc, and lead from aqueous solutions []. Studies explore its effectiveness in various treatment processes, including precipitation, ion exchange, and adsorption [].
Material Science Research
Sodium ferrocyanide plays a role in the synthesis of various materials with interesting properties. It can act as a precursor for the formation of Prussian blue pigments []. Additionally, researchers are exploring its use in the development of new magnetic materials and catalysts due to its ability to form coordination complexes with different transition metals [].
Sodium ferrocyanide, also known as tetrasodium hexacyanoferrate(II), is a coordination compound with the formula Na₄[Fe(CN)₆]·10H₂O. It is typically encountered as a yellow crystalline solid that is soluble in water but insoluble in alcohol. The compound derives its color from the ferrocyanide anion, which is formed by the coordination of cyanide ions to iron. Despite containing cyanide, sodium ferrocyanide exhibits low toxicity due to the strong binding of cyanide ions to the iron atom, preventing the release of free cyanide ions under normal conditions .
Sodium ferrocyanide itself doesn't have a well-defined mechanism of action in biological systems. However, its ability to act as a mild reducing agent and reversibly bind iron makes it a valuable tool in research on electron transfer processes and iron metabolism []. For instance, studies have explored using sodium ferrocyanide to investigate the role of iron in enzymes and cellular respiration [].
- Reaction with Acids: In concentrated acids, particularly when heated, sodium ferrocyanide can decompose to release hydrogen cyanide gas, a highly toxic substance .
- Formation of Prussian Blue: When sodium ferrocyanide reacts with ferric salts, it forms Prussian blue (ferric ferrocyanide), which is a deep blue pigment .
- Interaction with Silver Nitrate: A reaction with silver nitrate leads to the formation of a milky white precipitate of silver ferrocyanide .
Sodium ferrocyanide can be synthesized through several methods:
- From Hydrogen Cyanide: The industrial method involves reacting hydrogen cyanide with ferrous chloride and calcium hydroxide under heat. The resulting compound is then treated with sodium salts and sodium carbonate to yield sodium ferrocyanide .
- From Calcium Cyanide: Another method involves reacting calcium cyanide with iron(II) sulfate and sodium carbonate:
Sodium ferrocyanide has various applications across different industries:
- Food Industry: It serves as an anti-caking agent in table salt and salt substitutes, preventing clumping due to moisture exposure .
- Pigment Production: It is crucial in producing Prussian blue, which has applications in art and dyeing .
- Metal Treatment: Used in surface treatments for metals and as a stabilizer in welding rod coatings .
- Pharmaceuticals: Involved in processes such as removing iron from pharmaceutical formulations .
Sodium ferrocyanide shares similarities with other compounds containing cyanides or ferrocyanides. Below are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Potassium ferrocyanide | K₄[Fe(CN)₆] | Similar structure; used primarily in dye production |
| Calcium ferrocyanide | Ca₂[Fe(CN)₆] | Less soluble; used in industrial applications |
| Ferric ferrocyanide | Fe₃[Fe(CN)₆]₂ | Known as Prussian blue; used as a pigment |
| Sodium cyanide | NaCN | Highly toxic; releases free cyanide readily |
Sodium ferrocyanide's uniqueness lies in its relatively low toxicity and stability compared to other cyanides while still being effective in various industrial applications. Its ability to form stable complexes further distinguishes it from more reactive compounds like sodium cyanide .
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Wikipedia
Use Classification
General Manufacturing Information
Ferrate(4-), hexakis(cyano-.kappa.C)-, sodium (1:4), (OC-6-11)-: ACTIVE
Addn of sodium ferrocyanide soln to slightly acidic soln of iron salts causes pptn of insol prussian blue (ferric ferrocyanide), Fe4[Fe(CN)6)]3. Sodium ferrocyanide forms gels with heavy metals in general.








